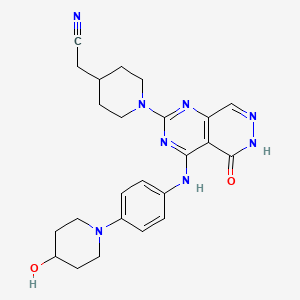
Austrocortirubin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Austrocortirubin is a DNA damage inducer during G0/G1, S, and G2 cell cycle phases via a mechanism unique from other DNA damaging agents.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Austrocortirubin has shown promise in antimalarial research. A study by Choomuenwai et al. (2012) identified (1S,3S)-austrocortirubin as a compound with notable antimalarial activity, exhibiting an inhibitory concentration (IC50) of 1.9 μM against Plasmodium falciparum. This compound, derived from a Cortinarius species fungus, displayed moderate cytotoxicity, suggesting potential for further development as an antimalarial agent (Choomuenwai, Andrews, & Davis, 2012).
Synthesis Studies
Gill, Harte, and Ten (2000) conducted research on the synthesis of (1S,3S)-austrocortirubin, enhancing the understanding of its chemical structure and paving the way for future applications in various fields of medicinal chemistry. This work involved the first synthesis of this compound in an enantiomerically pure form, which is crucial for its potential therapeutic applications (Gill, Harte, & Ten, 2000).
DNA Damage Induction
In cancer research, (1S,3S)-austrocortirubin has been identified as a compound that induces DNA damage in cancer cells. Wang et al. (2015) found that this compound causes significant DNA damage across various cell cycle phases and prevents cells from reaching mitosis due to extensive DNA damage. This unique mechanism of action differentiates it from other DNA-damaging agents and highlights its potential in cancer therapy (Wang, Islam, Davis, & McAlpine, 2015).
Eigenschaften
| 150461-82-8 | |
Molekularformel |
C16H16O7 |
Molekulargewicht |
320.29 |
IUPAC-Name |
(1S-cis)-1,2,3,4-tetrahydro-1,3,5,8-tetrahydroxy-6-methoxy-3-methyl-9,10-anthracenedione |
InChI |
InChI=1S/C16H16O7/c1-16(22)4-6-10(8(18)5-16)15(21)11-7(17)3-9(23-2)14(20)12(11)13(6)19/h3,8,17-18,20,22H,4-5H2,1-2H3/t8-,16+/m0/s1 |
InChI-Schlüssel |
DGBJOTSGQUQQJO-ZKANADHPSA-N |
SMILES |
O=C1C2=C(C(O)=C(OC)C=C2O)C(C3=C1[C@@H](O)C[C@](C)(O)C3)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Austrocortirubin; (1S,3S)-Austrocortirubin; (5S,7S)-Austrocortirubin; (+)-Austrocortirubin; NSC-626307; NSC 626307; NSC626307; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)
![4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride](/img/structure/B605613.png)
![(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid](/img/structure/B605614.png)
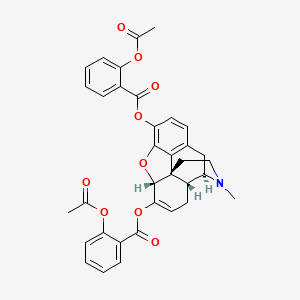
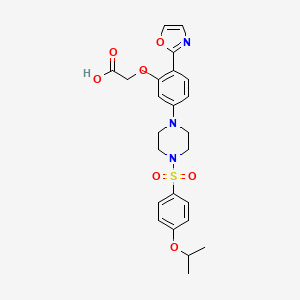
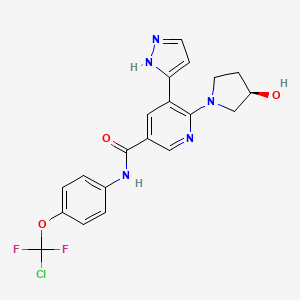
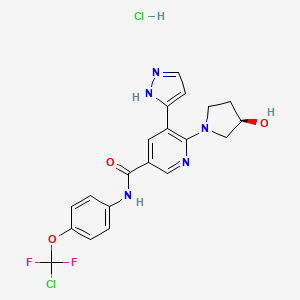

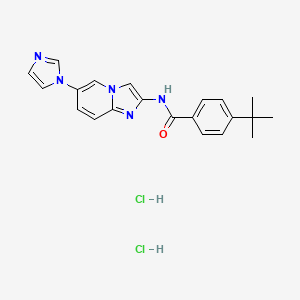
![[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide](/img/structure/B605628.png)
